2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine
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Overview
Description
2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine is an organic compound with the molecular formula C12H8F3NO. It is a derivative of pyridine, featuring a hydroxyl group at the second position and a trifluoromethylphenyl group at the fourth position.
Preparation Methods
The synthesis of 2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine typically involves the reaction of 3-trifluoromethylbenzaldehyde with 2-pyridone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine can be compared with other similar compounds, such as:
2-Hydroxy-4-(trifluoromethyl)pyridine: Lacks the phenyl group, resulting in different chemical properties and applications.
2-Hydroxy-4-(3-chlorophenyl)pyridine: The chlorine atom replaces the trifluoromethyl group, altering its reactivity and biological activity.
2-Hydroxy-4-(3-methylphenyl)pyridine: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
Properties
CAS No. |
1215071-69-4 |
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Molecular Formula |
C12H8F3NO |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-16-11(17)7-9/h1-7H,(H,16,17) |
InChI Key |
ROICGJRJBGLQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC=C2 |
Origin of Product |
United States |
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